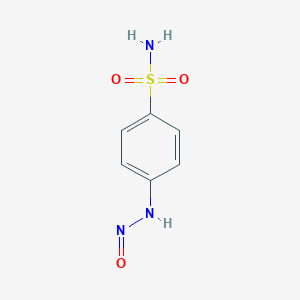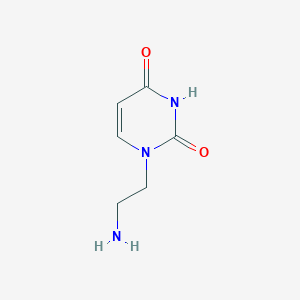
N-Me-N-bis(PEG2-OH)
Übersicht
Beschreibung
N-Me-N-bis(PEG2-OH) is a branched polyethylene glycol (PEG) linker with two terminal hydroxyl groups. This compound is known for its versatility in chemical modifications, enabling further derivatization or replacement with other reactive functional groups. It is primarily used in research settings for its ability to act as a linker in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
N-Me-N-bis(PEG2-OH) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with specific properties
Safety and Hazards
Wirkmechanismus
Target of Action
N-Me-N-bis(PEG2-OH), also known as N-Me-N-bis-PEG3, is a branched PEG linker It’s known that peg linkers are generally used in drug delivery systems .
Mode of Action
The compound has two terminal hydroxyl groups . These hydroxyl groups enable further derivatization or replacement with other reactive functional groups . This allows the compound to interact with its targets and induce changes.
Biochemical Pathways
As a peg linker, it’s likely involved in the delivery of drugs to their target sites .
Pharmacokinetics
Peg linkers are generally known to improve the solubility and stability of drugs, thereby enhancing their bioavailability .
Result of Action
As a peg linker, it’s likely involved in enhancing the efficacy of drug delivery .
Action Environment
Peg linkers are generally known to enhance the stability of drugs in various environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-N-bis(PEG2-OH) typically involves the reaction of N-methyl-N-(2-hydroxyethyl)amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an alkali metal hydroxide, at elevated temperatures and pressures. The resulting product is then purified through various chromatographic techniques to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of N-Me-N-bis(PEG2-OH) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research use .
Analyse Chemischer Reaktionen
Types of Reactions
N-Me-N-bis(PEG2-OH) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Me-N-bis(PEG3-OH): Similar structure but with an additional ethylene glycol unit, providing increased flexibility and solubility.
N-Me-N-bis(PEG4-OH): Contains two additional ethylene glycol units, offering even greater flexibility and solubility.
N-Me-N-bis(PEG2-NH2): Similar structure but with terminal amine groups instead of hydroxyl groups, allowing for different types of chemical modifications
Uniqueness
N-Me-N-bis(PEG2-OH) is unique due to its specific balance of flexibility and reactivity, making it an ideal linker for a wide range of applications. Its branched structure and terminal hydroxyl groups provide multiple sites for chemical modifications, enabling the synthesis of complex molecules and materials with tailored properties .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO6/c1-14(2-6-17-10-12-19-8-4-15)3-7-18-11-13-20-9-5-16/h15-16H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKDFQUNYURFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCO)CCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




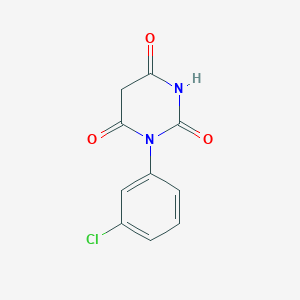

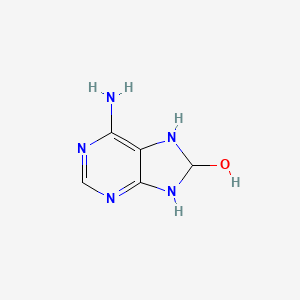
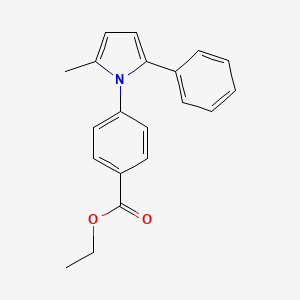

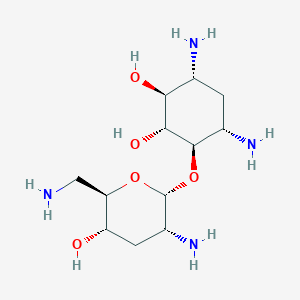
![2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B3327402.png)
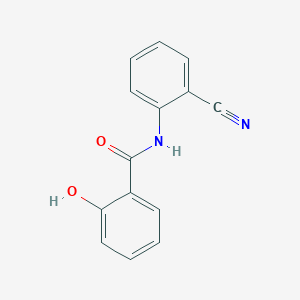
![Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine](/img/structure/B3327427.png)

